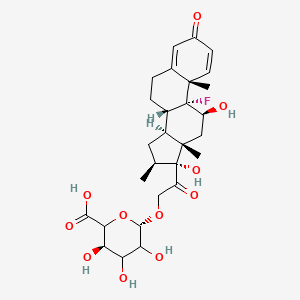

Betamethasone beta-D-Glucuronide

Description

Significance of Glucuronidation in Steroid Biotransformation and Disposition

Glucuronidation is a primary Phase II metabolic reaction that plays a crucial role in the biotransformation of a vast array of substances, including steroid hormones. vulcanchem.commfd.org.mk This process involves the conjugation of a glucuronic acid moiety to a steroid molecule, a reaction that significantly increases the steroid's water solubility. nih.govnih.gov This enhanced polarity facilitates the elimination of the steroid from the body, primarily through urine and bile. nih.gov By converting biologically active, lipophilic steroids into inactive, water-soluble glucuronide conjugates, the body can effectively regulate hormone levels and detoxify foreign compounds. asianpubs.orgnih.gov This conjugation is generally considered an irreversible step in steroid catabolism, ensuring the efficient removal of the hormone. nih.gov The balance between active and inactive steroids is thus fundamentally maintained by this critical pathway. nih.gov

Overview of UDP-Glucuronosyltransferases (UGTs) and Their Role in Metabolism

The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells, though they are also present in other tissues like the intestine. vulcanchem.comasianpubs.org UGTs catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate, such as a steroid. vulcanchem.com

The UGT superfamily is diverse, with different isoforms exhibiting specificity for various substrates. For instance, the UGT2B subfamily, including UGT2B7, UGT2B15, and UGT2B17, is known to be heavily involved in the glucuronidation of androgens. researchgate.net This enzymatic specificity is critical in determining the metabolic fate of different steroids. The expression and activity of UGT enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other drugs, which can have significant implications for steroid homeostasis and drug interactions. researchgate.net

Below is an interactive table detailing key UGT enzymes and their steroid substrates:

| UGT Isoform | Key Steroid Substrates | Primary Tissue Location |

| UGT1A1 | Estrogens (Estradiol, Estrone), Bilirubin | Liver |

| UGT2B7 | Androgens, Morphine | Liver, Brain |

| UGT2B15 | Androgens | Prostate, Liver |

| UGT2B17 | Androgens (e.g., Testosterone) | Prostate, Liver |

Conceptual Framework of Glucuronide Conjugates in Drug Metabolism Studies

In the realm of pharmacology and drug development, the study of glucuronide conjugates is paramount. The formation of these conjugates is a major pathway for the clearance of many drugs, significantly impacting their pharmacokinetic profiles. vulcanchem.com Understanding how a drug is metabolized via glucuronidation is essential for predicting its efficacy, duration of action, and potential for drug-drug interactions. researchgate.net

Glucuronide metabolites are often the major circulating forms of a drug in the body and are typically targeted for excretion. nih.gov Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for identifying and quantifying these metabolites in biological fluids like urine and plasma. asianpubs.orgresearchgate.net Furthermore, the study of glucuronide conjugates extends to prodrug design, where a drug is intentionally linked to a glucuronic acid moiety to control its release and targeting to specific tissues. nih.govresearchgate.net The enzyme β-glucuronidase, which can cleave the glucuronide bond, is often exploited in these targeted delivery systems. researchgate.net

Contextualizing Betamethasone (B1666872) beta-D-Glucuronide within Corticosteroid Metabolic Research

Betamethasone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. nih.gov Like endogenous steroids, betamethasone undergoes extensive metabolism in the body, with glucuronidation being a key pathway. The resulting metabolite, Betamethasone beta-D-Glucuronide, represents a significant area of interest in corticosteroid research for several reasons.

Moreover, Betamethasone beta-D-Glucuronide has been investigated as a potential prodrug for colon-specific delivery of dexamethasone (B1670325), a structurally similar corticosteroid. nih.gov The principle behind this research is that the glucuronide conjugate would remain intact and poorly absorbed in the upper gastrointestinal tract, but upon reaching the colon, it would be hydrolyzed by bacterial β-glucuronidase, releasing the active drug locally. nih.gov This targeted approach could be beneficial in treating inflammatory conditions of the colon while minimizing systemic side effects. nih.gov The synthesis and characterization of Betamethasone beta-D-Glucuronide are therefore essential for these research applications.

Structure

3D Structure

Properties

IUPAC Name |

(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHXMSIBGRGDSX-FZQPNPHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Biocatalytic Approaches for Betamethasone Beta D Glucuronide

Chemical Synthesis Strategies for Glucuronide Conjugates

The chemical synthesis of glucuronide conjugates like Betamethasone (B1666872) beta-D-glucuronide is a complex process that demands precise control over stereochemistry and the use of protective groups to achieve the desired product.

Stereoselective Glycosylation Reactions

A critical step in the synthesis of Betamethasone beta-D-glucuronide is the formation of the β-glycosidic bond between betamethasone and glucuronic acid. Achieving high stereoselectivity is paramount, as the anomeric configuration (α or β) significantly influences the biological properties of the conjugate. vulcanchem.com

Several methods have been developed for stereoselective glycosylation. One common approach involves the use of a glycosyl donor with a participating group at the C-2 position. This group can direct the incoming alcohol to the β-face of the oxocarbenium ion intermediate, leading to the desired 1,2-trans-glycoside. However, in the case of glucuronic acid, the C-2 hydroxyl group is part of the sugar backbone and its participation must be carefully managed.

Recent advancements have explored various catalysts and glycosyl donors to enhance β-selectivity. For instance, the use of specific Lewis acids or promoters can influence the stereochemical outcome of the glycosylation reaction. nih.gov The choice of solvent can also play a crucial role in directing the stereoselectivity, with nitrile or ether solvents sometimes favoring the formation of 1,2-trans glycosides. nih.gov Another strategy involves the use of bicyclic glycosyl donors that are activated as arylsulfonium ions, which have shown high stereoselectivity in the synthesis of α-glycosides, but modifications of such strategies could potentially be adapted for β-glycoside synthesis. nih.gov

A reported method for synthesizing betamethasone β-D-glucuronide involves the use of D-(+)-glucurono-6,3-lactone, which is converted to a trichloroacetimidate (B1259523) intermediate before being conjugated with betamethasone. vulcanchem.com The β-anomeric configuration of the final product is then confirmed using nuclear magnetic resonance (NMR) spectroscopy. vulcanchem.com

Protecting Group Chemistry in Glucuronide Synthesis

Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), are often used to deactivate the hydroxyl groups of the glucuronic acid donor, which can enhance the stability of the glycosyl donor but may require harsher conditions for their removal. universiteitleiden.nl Conversely, electron-donating groups like benzyl (B1604629) ethers can increase the reactivity of the donor.

A common strategy involves the use of "permanent" protecting groups for most of the hydroxyls and a "temporary" protecting group on the hydroxyl that will participate in the glycosylation reaction. This allows for selective deprotection and subsequent glycosylation. For the carboxyl group of glucuronic acid, esterification (e.g., methyl or benzyl ester) is a standard protection method.

The selection of protecting groups must also consider the conditions required for their removal. The deprotection steps should be mild enough to avoid cleavage of the newly formed glycosidic bond or modification of the aglycone (betamethasone). Orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct conditions, are highly valuable in the multi-step synthesis of complex molecules like Betamethasone beta-D-Glucuronide.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing glucuronide conjugates. These approaches leverage the specificity of enzymes, particularly UDP-glucuronosyltransferases (UGTs), to catalyze the glycosylation reaction under mild conditions.

Utilization of Recombinant UGTs for Glucuronidation

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of a wide variety of compounds, including drugs, xenobiotics, and endogenous molecules. The use of recombinant UGTs, produced in host systems like E. coli or yeast, allows for the large-scale and specific production of glucuronides.

While specific studies on the use of recombinant UGTs for the direct synthesis of Betamethasone beta-D-Glucuronide are not extensively detailed in the provided results, the principle has been successfully applied to a wide range of other bioactive molecules, including flavonoids, anthraquinones, and coumarins. nih.gov Plant-derived UGTs have also shown promise in the synthesis of glucuronide metabolites of neurologically active agents. figshare.com The key to this approach is the identification and characterization of a UGT isoform that exhibits high activity and selectivity towards betamethasone as a substrate.

The enzymatic reaction requires the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), as a sugar donor. The UGT enzyme then facilitates the transfer of the glucuronic acid moiety from UDPGA to the hydroxyl group of betamethasone.

| Component | Function |

| Betamethasone | Aglycone substrate |

| UDP-glucuronic acid (UDPGA) | Activated sugar donor |

| Recombinant UGT | Biocatalyst for glucuronidation |

| Buffer | Maintains optimal pH for enzyme activity |

Whole-Cell Catalysis for Glucuronide Production

Whole-cell biocatalysis is an attractive approach that utilizes entire microbial cells containing the desired enzymes to perform the catalytic conversion. nih.gov This method offers several advantages over using isolated enzymes, including the elimination of costly enzyme purification steps and the in-situ regeneration of essential cofactors like UDPGA. nih.gov

For the production of Betamethasone beta-D-Glucuronide, a whole-cell system would typically involve a recombinant microbial host (e.g., E. coli) engineered to express a specific UGT with activity towards betamethasone. nih.gov The cells would also need an efficient pathway for the synthesis of UDPGA from a simple carbon source like glucose. nih.gov This integrated system allows for the direct conversion of betamethasone into its glucuronide conjugate within the cellular environment. nih.gov

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of the enzymatic synthesis of Betamethasone beta-D-Glucuronide, several reaction parameters need to be optimized. These include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. For instance, studies on the hydrolysis of glucuronides by fecal enzymes show significant effects of buffer pH on reaction rates. mdpi.com

Substrate and Cofactor Concentration: The concentrations of betamethasone and UDPGA (in the case of purified enzymes) need to be optimized to ensure maximum reaction velocity without causing substrate inhibition.

Enzyme Loading: The amount of enzyme or whole-cell catalyst used will directly impact the reaction rate.

Reaction Time: The incubation time needs to be sufficient to allow for maximum conversion of the substrate.

Buffer Composition: The choice of buffer and the presence of certain ions can influence enzyme activity. For example, while magnesium ions are critical for the reverse glucuronidation reaction by UGTs, their impact on the forward reaction by some β-glucuronidases appears to be minor. mdpi.com

By systematically optimizing these parameters, it is possible to develop a robust and efficient biocatalytic process for the production of Betamethasone beta-D-Glucuronide.

Preparation of Betamethasone beta-D-Glucuronide as a Reference Standard for Research

The availability of highly purified Betamethasone beta-D-Glucuronide is essential for its role as a reference standard in analytical and research settings. The preparation of such a standard involves meticulous synthesis, purification, and comprehensive characterization to ensure its identity, purity, and stability.

Synthetic and Biocatalytic Routes

The synthesis of Betamethasone beta-D-Glucuronide for use as a reference material can be approached via two primary strategies: chemical synthesis and biocatalysis.

Chemical Synthesis:

Chemical methods offer the advantage of producing large quantities of the target compound. The most prevalent methods for O-glucuronidation involve the coupling of the aglycone (Betamethasone) with a suitably protected and activated glucuronic acid donor.

Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, with betamethasone. researchgate.netwikipedia.org The reaction is typically promoted by heavy metal salts, like silver carbonate or cadmium carbonate, and proceeds with the formation of a β-glycosidic bond due to the neighboring group participation of the C2-acetyl group. researchgate.netmdpi.comlibretexts.org Subsequent deprotection of the acetyl and methyl ester groups yields the final product.

Trichloroacetimidate Method: A more modern and often more efficient approach utilizes a glucuronyl trichloroacetimidate donor. nih.gov This method, catalyzed by a Lewis acid such as boron trifluoride etherate, can provide high yields and excellent β-stereoselectivity under mild conditions. researchgate.net The reaction involves activating the anomeric position of the protected glucuronic acid with trichloroacetonitrile, followed by coupling with the 21-hydroxyl group of betamethasone.

Biocatalytic Synthesis:

Biocatalytic methods leverage the high specificity of enzymes to synthesize the desired glucuronide, often with the correct stereochemistry and fewer side products compared to chemical synthesis. rsc.org

Enzymatic Synthesis using UDP-Glucuronosyltransferases (UGTs): UGTs are the primary enzymes responsible for glucuronidation in vivo. nih.govwikipedia.org For preparative synthesis, microsomes isolated from animal livers (e.g., porcine or bovine), which are rich in UGTs, can be used. nih.gov In this system, betamethasone is incubated with the microsomes in the presence of the sugar donor, Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.govnih.gov This method is particularly valuable for producing metabolites that authentically represent those formed in physiological systems.

Microbial Biotransformation: Whole-cell biotransformation using specific strains of microorganisms is another effective biocatalytic strategy. hyphadiscovery.com Certain bacteria or fungi can express enzymes capable of glucuronidating steroids. This approach can be advantageous for producing glucuronides that are challenging to synthesize chemically, potentially due to steric hindrance or the need for sequential reactions (e.g., hydroxylation followed by glucuronidation). hyphadiscovery.com

A comparison of these synthetic approaches is summarized in the table below.

| Method | Key Features | Advantages | Disadvantages |

| Koenigs-Knorr Reaction | Uses glycosyl halide donor with metal salt promoter. researchgate.netwikipedia.org | Well-established, suitable for scale-up. | Requires heavy metal promoters, may have harsh deprotection steps. |

| Trichloroacetimidate Method | Employs a trichloroacetimidate donor with Lewis acid catalysis. nih.govresearchgate.net | High yield, excellent β-stereoselectivity, mild reaction conditions. | Trichloroacetimidate donor can be moisture-sensitive. |

| Enzymatic (UGT) Synthesis | Utilizes liver microsomes and UDPGA cofactor. nih.govnih.gov | High specificity, produces physiologically relevant isomer. | Lower yields, potential for enzyme inhibition, cofactor cost. |

| Microbial Biotransformation | Employs whole microbial cells to perform the conjugation. hyphadiscovery.com | Can produce complex or difficult-to-synthesize metabolites, environmentally benign. | Screening for suitable microbial strains can be time-consuming, lower yields. |

Purification and Characterization

Regardless of the synthetic route, the resulting Betamethasone beta-D-Glucuronide must undergo rigorous purification to meet the requirements of a reference standard. High-performance liquid chromatography (HPLC) is commonly employed for this purpose, allowing for the separation of the product from starting materials, reagents, and any side products.

Once purified to a high degree (typically >90-95%), the compound's identity and structure must be unequivocally confirmed. nih.gov This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure, including the presence of both the betamethasone and glucuronic acid moieties and, critically, to verify the β-configuration of the anomeric carbon in the glycosidic linkage. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition. nist.gov Tandem mass spectrometry (MS/MS) provides fragmentation data that further corroborates the structure, for instance, by showing the loss of the glucuronic acid moiety. nih.govnih.gov

The physicochemical properties of the resulting reference standard are critical for its proper handling and use.

| Property | Value |

| Molecular Formula | C₂₈H₃₇FO₁₁ |

| Molecular Weight | 568.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Increased water solubility compared to Betamethasone |

By following these steps of controlled synthesis, purification, and thorough characterization, Betamethasone beta-D-Glucuronide can be reliably prepared as a reference standard, supporting advanced research and regulatory analysis.

Metabolic Pathways and Biotransformation Kinetics of Betamethasone Glucuronides

Characterization of UGT Isoforms Involved in Betamethasone (B1666872) Glucuronidation

The conjugation of betamethasone with glucuronic acid is a critical step in its metabolism, primarily mediated by the UGT superfamily of enzymes. The specific isoforms involved in this process determine the rate and extent of betamethasone glucuronide formation.

The liver is the primary site for drug metabolism, including the glucuronidation of corticosteroids. dntb.gov.ua While specific UGT isoforms responsible for betamethasone glucuronidation have not been definitively identified in the available literature, studies on similar corticosteroids provide valuable insights. For instance, the glucuronidation of prednisone (B1679067) is mainly catalyzed by UGT2B7, with minor contributions from UGT2B17 and UGT1A3. sigmaaldrich.com Given the structural similarities among corticosteroids, it is plausible that these or other related UGT isoforms are also involved in the hepatic metabolism of betamethasone.

The process of glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the betamethasone molecule. dntb.gov.ua This reaction typically occurs at hydroxyl groups on the steroid structure. In vitro studies using human liver microsomes (HLMs) are a common approach to investigate these metabolic pathways. dntb.gov.uapharmgkb.org Such studies allow for the characterization of enzyme kinetics and the identification of the UGT isoforms involved through reaction phenotyping. nih.govnih.gov

In Vitro Metabolic Stability and Intrinsic Clearance Studies of Betamethasone Glucuronides

In vitro models are essential for predicting the in vivo metabolic fate of drugs. These studies provide data on metabolic stability and intrinsic clearance, which are crucial parameters in drug development.

Human liver microsomes (HLMs) and hepatocytes are the two most common in vitro systems used to study drug metabolism. dls.com HLMs are preparations of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. researchgate.net They are a valuable tool for determining the intrinsic clearance (CLint) of a compound, which is a measure of the metabolic capacity of the liver. nih.govyoutube.com

Hepatocytes, being intact liver cells, provide a more physiologically relevant model as they contain the full complement of metabolic enzymes and cofactors. dls.com Studies with hepatocytes can offer a more accurate prediction of in vivo clearance. researchgate.net For corticosteroids like hydrocortisone, three-dimensional human liver bioreactors have been used to evaluate metabolism and pharmacokinetics, showing a correlation with human data. creative-biolabs.comdrugbank.com Although specific data for betamethasone beta-D-glucuronide are not available, these models are the standard for assessing the metabolic stability of such compounds. The stability of betamethasone and its esters has been shown to be pH-dependent in various media. dls.comnih.gov

Reaction phenotyping is the process of identifying the specific enzymes responsible for the metabolism of a drug. nih.govnih.gov For glucuronidation, this typically involves incubating the drug with a panel of recombinant human UGT isoforms to determine which ones catalyze the formation of the glucuronide metabolite. nih.govcovachem.com Due to the lack of highly specific chemical inhibitors for many UGTs, this approach is considered the most reliable. nih.gov

Enzyme kinetics studies are performed to determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). researchgate.net These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction. For some UGT substrates, atypical kinetics, such as autoactivation, have been observed, which can be modeled using the Hill equation. researchgate.net While specific Km and Vmax values for betamethasone glucuronidation are not available in the literature, studies on other corticosteroids, such as dexamethasone (B1670325), have determined these parameters for its CYP3A4-mediated 6-hydroxylation, with Km values in the micromolar range. pharmgkb.orgresearchgate.net Similar kinetic studies would be necessary to characterize betamethasone glucuronidation.

Deconjugation Mechanisms and Beta-Glucuronidase Activity

The deconjugation of glucuronide metabolites is a reverse process that can occur in various tissues and is catalyzed by the enzyme β-glucuronidase. nih.govnih.govwikipedia.org This process can have significant pharmacological implications, as it can regenerate the active parent drug from its inactive glucuronide metabolite. nih.gov

β-Glucuronidase is widely distributed in mammalian tissues and is also produced by gut microbiota. nih.govwikipedia.org The activity of this enzyme is pH-dependent, with optimal activity often observed in acidic environments. nih.gov The hydrolysis of steroid glucuronides by β-glucuronidase has been demonstrated using enzyme preparations from various sources, including bovine liver, Helix pomatia, and E. coli. sigmaaldrich.comnih.gov

A study on dexamethasone-beta-D-glucuronide showed that this prodrug is stable in the upper gastrointestinal tract but is hydrolyzed in the cecum and colon, where bacterial β-glucuronidase activity is high. nih.gov This suggests a potential for colon-specific drug delivery of corticosteroids through their glucuronide prodrugs. The deconjugation process can be influenced by various factors, including the presence of inhibitors and the specific steroid glucuronide substrate. nih.gov While specific kinetic data for the deconjugation of Betamethasone beta-D-Glucuronide are not available, the existing literature on other steroid glucuronides provides a strong basis for understanding this important metabolic step. nih.govnih.gov

Host Beta-Glucuronidase Enzymes and Tissue Distribution

Host beta-glucuronidase (GUSB) is a lysosomal enzyme responsible for the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. bioassaysys.com In the context of steroid metabolism, it plays a crucial role in reversing the glucuronidation process, thereby releasing the active steroid molecule.

Tissue Distribution:

Human beta-glucuronidase is ubiquitously expressed, with the highest levels typically found in the liver, kidney, and spleen. The Human Protein Atlas, which provides data on RNA expression, indicates that the gene encoding for beta-glucuronidase (GUSB) is detected in all tissues. proteinatlas.org In the liver, the enzyme is localized in both the microsomal and lysosomal fractions. nih.gov This dual localization suggests its involvement in both the processing of endogenous substances within the cell and the breakdown of extracellular material. nih.gov Research in rats has also demonstrated significant beta-glucuronidase activity in the placenta. capes.gov.br

The distribution of beta-glucuronidase activity can vary significantly among individuals and in different physiological and pathological states. For instance, studies have shown a wide range of beta-glucuronidase concentrations in the cyst fluid of patients with fibrocystic breast disease, with some patients exhibiting serum levels three times higher than normal. nih.gov This variability can influence the local and systemic availability of steroid hormones. nih.gov

Enzymatic Activity:

The primary function of host beta-glucuronidase in steroid metabolism is to hydrolyze the glucuronide conjugates, such as Betamethasone beta-D-Glucuronide, that are formed in the liver. This deconjugation reaction regenerates the parent steroid, which can then re-enter circulation or exert its effects locally. The efficiency of this process is dependent on the concentration and activity of the enzyme in various tissues.

Table 1: Tissue Distribution of Human Beta-Glucuronidase (GUSB) RNA Expression

| Tissue | RNA Expression Level (nTPM) | Distribution Category |

| Liver | High | Detected in all |

| Kidney | High | Detected in all |

| Spleen | High | Detected in all |

| Placenta | Significant | Detected in many |

| Breast | Variable | Detected in many |

| Data sourced from The Human Protein Atlas and other cited literature. nTPM = normalized Transcripts Per Million. |

Gut Microbial Beta-Glucuronidase (gmGUS) Role in Biotransformation

The human gut microbiota possesses a vast arsenal (B13267) of enzymes that can metabolize a wide array of compounds, including steroid glucuronides. nih.gov Among these, gut microbial beta-glucuronidase (gmGUS) plays a pivotal role in the biotransformation of compounds like Betamethasone beta-D-Glucuronide. nih.gov

Microbial Contribution to Deconjugation:

After its formation in the liver, Betamethasone beta-D-Glucuronide can be excreted into the bile and subsequently enter the gastrointestinal tract. researchgate.netresearchgate.net Here, it encounters a dense population of bacteria, many of which produce beta-glucuronidase. frontiersin.org These microbial enzymes can cleave the glucuronic acid moiety from the steroid, releasing the active betamethasone. youtube.com This process effectively "reactivates" the drug within the gut lumen. researchgate.netfrontiersin.org

Impact on Steroid Homeostasis:

Table 2: Key Bacterial Phyla Involved in Gut Microbial Beta-Glucuronidase (gmGUS) Activity

| Bacterial Phylum | Known to Encode GUS | Role in Steroid Metabolism |

| Firmicutes | Yes | Deconjugation of steroid glucuronides |

| Bacteroidetes | Yes | Deconjugation of steroid glucuronides |

| Verrucomicrobia | Yes | Contributes to the pool of gmGUS |

| Proteobacteria | Yes | Contributes to the pool of gmGUS |

| Data compiled from various cited research articles. |

Enterohepatic Recirculation Dynamics of Steroid Glucuronides

Enterohepatic circulation is a physiological process where compounds excreted in the bile are reabsorbed from the intestine and returned to the liver via the portal circulation. wikipedia.org This recycling mechanism can significantly extend the half-life of drugs and endogenous substances, including steroid glucuronides. youtube.com

The Process of Recirculation:

The enterohepatic recirculation of Betamethasone beta-D-Glucuronide involves a series of steps:

Hepatic Glucuronidation: Betamethasone is conjugated with glucuronic acid in the liver to form Betamethasone beta-D-Glucuronide. vulcanchem.com

Biliary Excretion: The water-soluble glucuronide is then transported into the bile. researchgate.net

Intestinal Deconjugation: In the gut, microbial beta-glucuronidases hydrolyze Betamethasone beta-D-Glucuronide back to its parent form, betamethasone. youtube.com

Intestinal Reabsorption: The now more lipophilic betamethasone is reabsorbed from the intestine into the portal vein. researchgate.net

Return to the Liver: The reabsorbed betamethasone returns to the liver, where it can be re-glucuronidated and the cycle can begin again, or it can re-enter systemic circulation. researchgate.net

Impact on Pharmacokinetics:

Advanced Analytical Research Methodologies for Betamethasone Beta D Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Characterization.researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the direct quantification and in-depth characterization of Betamethasone (B1666872) beta-D-Glucuronide in various biological samples. researchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the direct measurement of the glucuronide conjugate without the need for prior chemical or enzymatic cleavage (deconjugation). researchgate.netscispace.com The direct measurement approach offers significant advantages, including faster sample preparation, enhanced accuracy and precision, and the ability to distinguish between different glucuronide isomers. researchgate.net

The general workflow for LC-MS/MS analysis involves introducing a prepared sample into the liquid chromatograph, where Betamethasone beta-D-Glucuronide is separated from other matrix components. The eluent from the LC column then enters the mass spectrometer. In the ion source, the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺. These ions are then selected in the first mass analyzer (Q1), fragmented in the collision cell (q2) through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), exceptional selectivity and sensitivity for the target analyte can be achieved. researchgate.net

Method Development and Validation for Biological Matrices (e.g., plasma, urine, tissue extracts).researchgate.netrsc.org

The development and validation of robust LC-MS/MS methods are critical for the accurate quantification of Betamethasone beta-D-Glucuronide in complex biological matrices such as plasma, urine, and tissue extracts. researchgate.netrsc.org Method validation is performed to ensure the analytical method is reliable and reproducible for its intended application. Key validation parameters typically include linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, recovery, and matrix effect. scielo.brresearchgate.net

Sample Preparation: Due to the complexity of biological matrices, sample preparation is a crucial step to remove interfering substances and enrich the analyte of interest. researchgate.net For plasma samples, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). rsc.orgscielo.brresearchgate.net LLE, using solvents like diisopropyl ether, has been shown to provide good recovery for betamethasone. scielo.br SPE is another effective technique, particularly for cleaning up complex samples. rsc.org For urine samples, a simple "dilute-and-shoot" approach, where the sample is diluted with water or a buffer before injection, can sometimes be employed, although extraction methods are often necessary to achieve the required sensitivity and to minimize matrix effects. researchgate.netscispace.com

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used for the separation of betamethasone and its metabolites. C18 or C8 columns are frequently employed. rsc.orgnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) to achieve optimal separation and ionization. researchgate.netscielo.br Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the analyte from endogenous matrix components. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally preferred for the analysis of betamethasone and its glucuronide conjugate. nih.gov The selection of appropriate precursor and product ions is critical for the specificity of the MRM method. For betamethasone, a common transition monitored is m/z 393 > 373. scielo.br The glucuronide conjugate would exhibit a different precursor ion mass corresponding to its molecular weight.

Method Validation Data: Validated methods for betamethasone in human plasma have demonstrated linearity over concentration ranges such as 2-250 ng/mL and 0.5-50.0 ng/mL, with high precision and accuracy (coefficient of variation and relative standard error <15%). researchgate.netscielo.br The limit of quantification (LOQ) for betamethasone in plasma has been reported to be as low as 0.5 ng/mL. researchgate.netnih.gov

Interactive Data Table: LC-MS/MS Method Parameters for Betamethasone Analysis

| Parameter | Details | References |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | scielo.brresearchgate.netnih.govscielo.br |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Sample Preparation | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation (PPT) | rsc.orgscielo.brresearchgate.net |

| Chromatographic Column | C8, C18 | rsc.orgnih.gov |

| Mobile Phase | Methanol or Acetonitrile with Ammonium Formate or Formic Acid | researchgate.netscielo.br |

| Linearity Range | 0.5 - 250 ng/mL (Matrix Dependent) | researchgate.netscielo.br |

| Limit of Quantification (LOQ) | As low as 0.5 ng/mL in plasma | researchgate.netnih.gov |

| Precision & Accuracy | CV and RSE < 15% | researchgate.netscielo.br |

High-Resolution Mass Spectrometry for Metabolite Profiling.nih.gov

High-resolution mass spectrometry (HRMS) has become an indispensable tool for comprehensive metabolite profiling of drugs like betamethasone. nih.gov Unlike triple quadrupole instruments that operate at nominal mass resolution, HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide accurate mass measurements with high resolution. This capability allows for the determination of the elemental composition of parent drugs and their metabolites, significantly enhancing the confidence in their identification. nih.govnih.gov

In the context of Betamethasone beta-D-Glucuronide, HRMS can be used to:

Confirm the elemental composition of the glucuronide conjugate and other potential metabolites.

Differentiate between isobaric interferences (compounds with the same nominal mass but different elemental compositions) from the metabolite of interest. nih.gov

Facilitate the identification of unknown metabolites through the use of mass defect filtering and other data mining techniques. nih.gov

A typical HRMS workflow for metabolite profiling involves acquiring full-scan data, which captures all ions within a specified mass range. This untargeted approach allows for retrospective data analysis to identify unexpected metabolites. nih.gov The accurate mass data obtained is then used to propose elemental compositions for potential metabolites, which are further investigated through their fragmentation patterns in MS/MS experiments. nih.gov

Fragmentation Pathway Analysis (e.g., EAD) for Structural Elucidation of Conjugates.nih.gov

The structural elucidation of glucuronide conjugates, including Betamethasone beta-D-Glucuronide, relies heavily on the analysis of their fragmentation patterns in MS/MS experiments. While collision-induced dissociation (CID) is the most common fragmentation technique, it can sometimes be challenging to pinpoint the exact site of glucuronidation on the parent molecule, especially for complex structures. nih.gov

Electron-activated dissociation (EAD) is a newer fragmentation technique that provides complementary and often more detailed structural information compared to CID. nih.gov EAD can cleave bonds that are stable under CID conditions while preserving labile bonds, such as the glycosidic bond in glucuronide conjugates. This unique fragmentation pattern can help to precisely localize the site of conjugation on the betamethasone molecule. nih.govsciex.com

For glucuronide conjugates, EAD can generate diagnostic fragment ions that are specific to the location of the glucuronic acid moiety, thus enabling a more confident structural assignment. sciex.com This is particularly valuable in distinguishing between different isomers where the glucuronide is attached to different positions on the steroid backbone. The ability of EAD to provide more definitive structural information can significantly streamline the metabolite identification process in drug development. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthesized Glucuronides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural confirmation of synthesized glucuronides, including Betamethasone beta-D-Glucuronide. nih.gov While mass spectrometry provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of its structure and stereochemistry. researchgate.net

The synthesis of corticosteroid 21-glucuronides, followed by their complete characterization using ¹H and ¹³C NMR, has been reported. nih.gov This involves a comprehensive assignment of all proton (¹H) and carbon (¹³C) signals using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. nih.gov

Key NMR experiments for structural confirmation include:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.gov

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule. nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. unimi.it

For Betamethasone beta-D-Glucuronide, NMR would be used to confirm the attachment of the glucuronic acid moiety to the C21-hydroxyl group of betamethasone and to establish the β-anomeric configuration of the glycosidic linkage. The chemical shifts and coupling constants of the anomeric proton of the glucuronic acid moiety are particularly diagnostic for determining the stereochemistry. nih.gov

Application of Chemical Isotope Labeling in Glucuronide Metabolomics Research.nih.gov

Chemical isotope labeling is an advanced strategy employed in metabolomics research to enhance the detection, identification, and quantification of glucuronide conjugates. nih.govacs.org This technique involves derivatizing the target metabolites with a reagent that contains a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org

A notable application is the use of paired isotope-labeled derivatization reagents. In this approach, a sample is divided into two aliquots. One is derivatized with the "light" (unlabeled) reagent, and the other with the "heavy" (isotope-labeled) reagent. nih.gov When the two samples are mixed and analyzed by LC-MS, the derivatized glucuronides appear as characteristic doublet peaks with a specific mass difference, which simplifies their identification in complex biological matrices. nih.govacs.org

One such derivatization strategy utilizes N,N-dimethyl ethylenediamine (B42938) (DMED). A pair of isotope probes, DMED-d₀ (light) and DMED-d₆ (heavy), can be used to specifically target the carboxylic acid group of glucuronic acid. nih.gov This labeling offers several advantages:

Increased Sensitivity: Derivatization can significantly improve the ionization efficiency of the glucuronide conjugates, leading to a 3- to 55-fold decrease in the limits of detection for some glucuronides. nih.govacs.org

Confident Identification: The presence of the characteristic isotopic doublet and specific diagnostic fragment ions in the MS/MS spectra provides high confidence in the identification of glucuronide metabolites. nih.govacs.org

Comprehensive Profiling: This strategy allows for the global profiling of glucuronidated metabolites in biological samples with high coverage. nih.govacs.org

For instance, DMED-d₀/d₆-labeled glucuronides produce two pairs of diagnostic fragment ions (m/z 247.1294/253.1665 and m/z 229.1188/235.1559 for d₀/d₆-labeled) that facilitate their identification. nih.govacs.org This approach has been successfully applied to profile glucuronide metabolites in urine samples. nih.gov

Interactive Data Table: Diagnostic Ions for DMED-Labeled Glucuronides

| Label | Diagnostic Ion Pair 1 (m/z) | Diagnostic Ion Pair 2 (m/z) | Reference |

| DMED-d₀ (Light) | 247.1294 | 229.1188 | nih.gov |

| DMED-d₆ (Heavy) | 253.1665 | 235.1559 | nih.gov |

Pharmacological and Mechanistic Investigations of Betamethasone Glucuronides Non Clinical

In Vitro Receptor Binding Studies of Glucuronide Conjugates

The biological activity of corticosteroids like betamethasone (B1666872) is initiated by their binding to the glucocorticoid receptor (GR). The conjugation of a glucuronic acid moiety to the parent steroid molecule, forming Betamethasone beta-D-Glucuronide, significantly alters its physicochemical properties, which in turn is expected to influence its interaction with the GR.

While direct in vitro binding assays specifically for Betamethasone beta-D-Glucuronide are not extensively reported in publicly available literature, inferences can be drawn from studies on betamethasone and its other derivatives. The addition of a bulky, hydrophilic group like glucuronic acid at the 21-hydroxyl position likely sterically hinders the steroid's entry into the ligand-binding pocket of the GR. This is supported by findings that modifications at this position can significantly impact receptor affinity. For instance, 21-O-acetylation of betamethasone has been shown to decrease its affinity for the glucocorticoid receptor. nih.gov

Furthermore, a study comparing betamethasone and its esterified derivatives in human and rat GR transactivation assays revealed that while binding affinities were similar across species, the functional response (transactivation) could differ. nih.gov This highlights that receptor binding is just the initial step, and subsequent conformational changes and downstream signaling can be affected by the nature of the steroid conjugate. nih.gov It is widely postulated that glucuronide conjugates of steroids are largely inactive and function as prodrugs, requiring enzymatic cleavage back to the parent compound to exert significant biological effects through GR binding.

Table 1: Inferred Receptor Binding Profile of Betamethasone beta-D-Glucuronide

| Compound | Receptor | Expected Binding Affinity | Rationale |

| Betamethasone | Glucocorticoid Receptor (GR) | High | Potent agonist. |

| Betamethasone beta-D-Glucuronide | Glucocorticoid Receptor (GR) | Low to negligible | The bulky and polar glucuronide group at the 21-position is expected to sterically hinder binding to the receptor's ligand-binding pocket. nih.gov |

Cellular Transport Mechanisms for Glucuronides

The cellular disposition of steroid glucuronides is heavily reliant on membrane transporters due to their increased polarity and size compared to the parent compounds. These transporters mediate their movement across cellular barriers in key organs like the liver, intestine, and kidneys.

Role of Efflux Transporters (e.g., ABC Transporters, MRPs, BCRP)

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a crucial role in extruding glucuronide conjugates from cells, a key step in their elimination pathway. nih.govbiosynth.comnih.govucsf.edu

Multidrug Resistance-Associated Proteins (MRPs): Several members of the MRP family (encoded by the ABCC genes) are well-documented transporters of glucuronide conjugates. For instance, MRP2 (ABCC2) is apically located on hepatocytes and enterocytes and is involved in the biliary and intestinal excretion of numerous glucuronidated compounds. sigmaaldrich.com MRP3 (ABCC3), on the other hand, is found on the basolateral membrane and facilitates the efflux of glucuronides into the bloodstream. solvobiotech.com While direct transport studies for Betamethasone beta-D-Glucuronide are scarce, betamethasone itself has been identified as an inhibitor of ABCC2 (MRP2), suggesting a potential interaction of its metabolites with this transporter. ucsf.edu Given that MRPs are known to transport other steroid glucuronides, such as estradiol-17β-glucuronide, it is highly probable that Betamethasone beta-D-Glucuronide is also a substrate for one or more MRPs. sigmaaldrich.com

Breast Cancer Resistance Protein (BCRP): BCRP (encoded by the ABCG2 gene) is another important efflux transporter expressed in the liver, intestine, and blood-brain barrier. nih.gov It is known to transport a wide range of substrates, including steroid conjugates like 17β-estradiol 17-(β-D-glucuronide). nih.gov Therefore, it is plausible that BCRP is also involved in the efflux of Betamethasone beta-D-Glucuronide from cells.

Table 2: Potential Efflux Transporters for Betamethasone beta-D-Glucuronide

| Transporter Family | Specific Transporter | Cellular Location | Likely Role in Betamethasone beta-D-Glucuronide Transport | Supporting Evidence |

| ABC Transporters | MRP2 (ABCC2) | Apical membrane of hepatocytes and enterocytes | Biliary and intestinal excretion | Betamethasone is an inhibitor of MRP2; MRP2 transports other steroid glucuronides. ucsf.edusigmaaldrich.com |

| MRP3 (ABCC3) | Basolateral membrane of hepatocytes and enterocytes | Efflux into circulation | Known transporter of various glucuronide conjugates. solvobiotech.com | |

| BCRP (ABCG2) | Apical membrane of various tissues | Intestinal and biliary excretion, blood-brain barrier efflux | Transports other steroid glucuronides like estradiol-17β-glucuronide. nih.gov |

Uptake Transporter Involvement (e.g., OATPs)

While efflux transporters are critical for elimination, uptake transporters are necessary for the movement of glucuronide conjugates from the bloodstream into organs like the liver for subsequent metabolism or excretion.

Organic Anion Transporting Polypeptides (OATPs): OATPs (encoded by the SLCO genes) are a family of uptake transporters primarily expressed in the liver, but also in the intestine and kidney. nih.gov They are known to mediate the hepatic uptake of a wide variety of endogenous and xenobiotic compounds, including numerous glucuronide conjugates. frontiersin.org For example, OATP1B1 and OATP1B3 are key transporters for the hepatic clearance of many drugs and their metabolites. frontiersin.org Estradiol-17β-glucuronide is a well-characterized high-affinity substrate for OATPs. nih.gov Although direct evidence for Betamethasone beta-D-Glucuronide is lacking, its structural similarity to other steroid glucuronides strongly suggests that it is a likely substrate for OATP-mediated uptake into hepatocytes.

Modulation of Molecular and Cellular Pathways by Glucuronide Metabolites

The conjugation of betamethasone with glucuronic acid is generally considered a detoxification step, rendering the molecule more water-soluble for easier excretion and, in theory, biologically inactive. nih.gov The primary mechanism by which Betamethasone beta-D-Glucuronide would modulate cellular pathways is through its potential to act as a prodrug.

Once Betamethasone beta-D-Glucuronide reaches a tissue microenvironment containing β-glucuronidase enzymes, such as in the colon or at sites of inflammation with high bacterial or cellular turnover, it can be hydrolyzed back to the active betamethasone. nih.gov The regenerated betamethasone can then bind to the glucocorticoid receptor and modulate the transcription of target genes, leading to the well-established anti-inflammatory and immunosuppressive effects of the parent drug. nih.gov

A study on the effects of betamethasone in fetal rat lung fibroblasts identified several key cellular pathways that are regulated by the steroid, including those involved in cell proliferation and cytoskeletal/cell matrix remodeling. nih.gov It is hypothesized that Betamethasone beta-D-Glucuronide itself would not directly activate these pathways but would serve as a reservoir for the local release of active betamethasone.

There is also emerging, yet speculative, research suggesting that some steroid glucuronides might interact with other signaling pathways, such as Toll-like receptor 4 (TLR4). vulcanchem.com However, whether Betamethasone beta-D-Glucuronide has any such direct signaling activity independent of its conversion to betamethasone remains to be investigated.

Investigating the Biological Activity of Betamethasone beta-D-Glucuronide in Pre-clinical Models

Pre-clinical studies are essential to understand the in vivo behavior and potential therapeutic utility of Betamethasone beta-D-Glucuronide. While specific pre-clinical data for this compound is limited, valuable insights can be gained from studies on structurally similar compounds, such as dexamethasone-beta-D-glucuronide.

A key pre-clinical investigation evaluated dexamethasone-beta-D-glucuronide as a potential prodrug for colon-specific delivery in rats. nih.gov The study demonstrated that the glucuronide conjugate was resistant to hydrolysis in the upper gastrointestinal tract, where β-glucuronidase activity is low. nih.gov However, upon reaching the cecum and colon, where there are high concentrations of bacterial β-glucuronidase, the prodrug was efficiently cleaved to release the active dexamethasone (B1670325). nih.gov This targeted release is particularly relevant for treating inflammatory conditions of the colon, such as ulcerative colitis.

These findings strongly suggest that Betamethasone beta-D-Glucuronide would behave similarly in a pre-clinical model. It is expected to be a stable and poorly absorbed compound in the small intestine, minimizing systemic side effects. Upon reaching the large intestine, it would be activated by the local microbiota, delivering the anti-inflammatory effects of betamethasone directly to the site of inflammation.

Table 3: Predicted Pre-clinical Profile of Betamethasone beta-D-Glucuronide (based on Dexamethasone-beta-D-glucuronide data)

| Pre-clinical Parameter | Expected Outcome for Betamethasone beta-D-Glucuronide | Rationale from Dexamethasone-beta-D-glucuronide Study nih.gov |

| Stability in Upper GI Tract | High | Dexamethasone-glucuronide showed resistance to hydrolysis in the stomach and small intestine. |

| Absorption in Small Intestine | Low | The polar nature of the glucuronide limits passive diffusion across the intestinal epithelium. |

| Activation in Colon | High | High levels of bacterial β-glucuronidase in the colon are expected to cleave the glucuronide, releasing active betamethasone. |

| Potential Therapeutic Use | Colon-specific drug delivery for inflammatory bowel disease | Targeted release of the active steroid at the site of inflammation could enhance efficacy and reduce systemic side effects. |

Further pre-clinical studies are warranted to confirm these hypotheses for Betamethasone beta-D-Glucuronide and to fully characterize its pharmacokinetic and pharmacodynamic profile.

Pre Clinical Pharmacokinetic Research of Betamethasone Beta D Glucuronide

Absorption, Distribution, and Elimination Studies in Animal Models (e.g., sheep, rat, mouse)

Detailed pharmacokinetic studies focusing specifically on the absorption, distribution, and elimination of the Betamethasone (B1666872) beta-D-Glucuronide metabolite are not extensively documented in publicly available literature. Research has more commonly centered on the parent drug, betamethasone, or its prodrug forms. nih.gov However, general principles of glucuronide disposition and findings from studies on other steroid glucuronides provide valuable insights into its likely pharmacokinetic profile.

Glucuronidation is a key metabolic pathway for steroids, occurring not only in the liver but also in various extrahepatic tissues, including the prostate, mammary gland, and even the brain. nih.govnih.gov Once formed, steroid glucuronides, such as corticosterone-21-glucuronide, have been detected in the brain tissue of mice, indicating they can distribute to the central nervous system. nih.gov

In animal models like rats, the elimination of drug glucuronides can occur via both urine and feces. For instance, following oral administration of [14C]-zapnometinib to rats, the compound was rapidly but poorly absorbed, with over 90% excreted within 48 hours, primarily through the feces. The main clearance routes were identified as oxidative reactions and glucuronidation. This suggests that for compounds undergoing significant glucuronidation, biliary excretion into the feces is a major elimination pathway in rats.

The number of animals required for such pharmacokinetic studies, particularly in small rodents like rats and mice, is often substantial. This is because obtaining multiple large blood samples from a single animal is difficult, necessitating the use of several animals (typically 3-4) for each time point in the study. fda.gov

Table 1: General Principles of Glucuronide Disposition in Animal Models

| Pharmacokinetic Phase | General Characteristics of Glucuronides | Notes |

|---|---|---|

| Absorption | The absorption of the glucuronide metabolite itself is generally not studied, as it is formed endogenously. | Focus is on the absorption of the parent drug (Betamethasone). |

| Distribution | As hydrophilic molecules, distribution into tissues may be limited unless specific transporters are involved. Some steroid glucuronides have been found in brain tissue. nih.gov | Efflux transporters (e.g., BCRP, MRPs) play a crucial role in moving glucuronides out of cells. nih.gov |

| Metabolism | Glucuronides are considered terminal metabolites, though they can be hydrolyzed back to the parent compound by β-glucuronidase enzymes, particularly in the gut, leading to enterohepatic recirculation. |

| Elimination | Primarily eliminated via urine and/or bile (feces). The route depends on the molecular weight and the specific transporters involved. | Biliary excretion is a common pathway for glucuronides in rats. |

Interspecies Differences in Glucuronidation and Glucuronide Disposition

Significant interspecies differences exist in the expression, function, and regulation of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. researchgate.net These differences can lead to substantial variations in drug metabolism and disposition across preclinical animal models and humans, making cross-species extrapolation a complex challenge.

For example, studies on the glucuronidation of diclofenac (B195802) revealed that the liver is the primary site of metabolism, but the rate of this process varies significantly across species. Mouse liver microsomes showed the highest metabolic rate, followed by human, dog, monkey, and finally rat liver microsomes, which had the lowest activity. Such findings underscore that pharmacokinetic and toxicological studies must account for these species-specific differences in glucuronidation to avoid inaccurate assessments.

Similarly, research on ezetimibe (B1671841) glucuronidation in intestinal microsomes from different species showed marked differences in kinetic parameters. The maximum metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs. The intrinsic clearance varied by over 8-fold among these species. These variations are attributed to differences in the genetic makeup and the expression levels and catalytic activities of UGT isoforms like UGT1A1 and UGT1A3.

Humans and monkeys are noted to be unique in having high plasma concentrations of C19 steroid glucuronides. nih.gov The presence of UGT enzymes and their activity has been confirmed in the liver and several extrahepatic tissues in both species, highlighting the importance of glucuronidation in steroid metabolism. nih.gov The choice of an appropriate animal model for studying human drug metabolism is therefore critical. Humanized UGT1 mice, which express human UGT1A enzymes, have been developed to overcome some of these species differences and provide a more predictive model for human drug glucuronidation.

Table 2: Interspecies Comparison of Intestinal Glucuronidation for Ezetimibe

| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |

|---|---|---|---|

| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |

| Monkey | 3.87 ± 0.22 | 10.15 ± 2.12 | 0.38 ± 0.03 |

| Dog | 1.19 ± 0.06 | 0.81 ± 0.17 | 1.47 ± 0.05 |

| Rat | 2.40 ± 0.148 | 11.23 ± 2.14 | 0.21 ± 0.01 |

| Mouse | 2.23 ± 0.10 | 0.23 ± 0.06 | 9.70 ± 0.16 |

Data adapted from a study on ezetimibe glucuronidation in intestinal microsomes.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation for Predicting Glucuronide Disposition

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, including glucuronides. nih.gov This "bottom-up" approach integrates data on the drug's physicochemical properties with system-specific physiological and anatomical parameters (like organ volumes, blood flows, and enzyme expression levels) to simulate its pharmacokinetic profile. youtube.comyoutube.com

PBPK models are particularly useful for predicting the disposition of glucuronides due to the complexity of the processes involved, such as the interplay between UGT enzymes and efflux transporters. nih.gov Because glucuronides are hydrophilic, they require transporters like the Breast Cancer Resistance Protein (BCRP) to exit cells. nih.gov PBPK models can incorporate the clearance rates by UGT enzymes and the efflux clearance by transporters to predict the systemic exposure of the glucuronide metabolite. nih.gov

For example, a PBPK model was developed to predict the impact of BCRP on the disposition of various glucuronides. nih.gov The model successfully predicted that for compounds whose glucuronides are predominantly effluxed by BCRP, the absence of this transporter (as in Bcrp1-/- mice) leads to a significant increase in the systemic exposure (AUC) of the glucuronide. nih.gov

Such models can be used to:

Predict human pharmacokinetics from preclinical data. youtube.com

Inform the design of clinical trials. nih.gov

Assess the impact of organ impairment or genetic polymorphisms on drug disposition. nih.govyoutube.com

Simulate drug-drug interactions. youtube.com

A PBPK model for betamethasone has been developed and used to predict its exposure during pregnancy, demonstrating that these models can successfully capture the effects of physiological changes on pharmacokinetic parameters.

Impact of Enzyme Induction and Inhibition on Glucuronide Pharmacokinetics in Research Models

The pharmacokinetics of Betamethasone beta-D-Glucuronide are directly influenced by the activity of UGT enzymes, which can be altered by enzyme induction or inhibition. nih.gov

Enzyme Induction is the process where exposure to certain substances (inducers) increases the expression and activity of metabolizing enzymes. nih.gov Glucocorticoids like betamethasone can themselves act as inducers of certain enzymes. For instance, in human fetal liver cells, betamethasone has been shown to markedly enhance the mRNA expression of CYP3A4 and CYP3A7, an effect mediated by the glucocorticoid receptor. nih.gov While this study focused on CYP enzymes, induction of UGT enzymes by other drugs (e.g., rifampicin, phenobarbital) would be expected to increase the rate of betamethasone glucuronidation. This would lead to a higher formation rate of Betamethasone beta-D-Glucuronide, potentially faster clearance of the parent betamethasone, and a corresponding increase in the plasma concentration of the glucuronide metabolite.

Enzyme Inhibition occurs when a substance (inhibitor) decreases the activity of a metabolic enzyme. This can lead to reduced metabolism of a drug, resulting in higher plasma concentrations of the parent compound and lower concentrations of its metabolites. For example, the anticonvulsant valproic acid has been shown to inhibit UGT2B15, an enzyme involved in steroid metabolism. nih.gov If a co-administered drug were to inhibit the specific UGT isoforms responsible for betamethasone glucuronidation, it would decrease the formation of Betamethasone beta-D-Glucuronide. This would slow the clearance of betamethasone, potentially increasing its exposure and pharmacological effect.

Interestingly, some compounds that inhibit UGT enzymes may also inhibit bacterial β-glucuronidase (GUS) in the gut. nih.gov This enzyme can hydrolyze glucuronide metabolites back to their parent drug, facilitating reabsorption (enterohepatic circulation). A compound that inhibits both UGT and GUS could have complex effects, simultaneously slowing the formation and the de-conjugation of the glucuronide. nih.gov

Research Applications and Strategic Significance in Drug Discovery

Role of Betamethasone (B1666872) beta-D-Glucuronide as a Research Metabolite and Reference Standard

In the realm of drug metabolism and pharmacokinetics, the accurate quantification of a drug and its metabolites in biological matrices is paramount. Betamethasone beta-D-glucuronide is crucial in this context, serving as both a key research metabolite and an indispensable reference standard.

Glucuronidation represents a major Phase II metabolic pathway for a vast number of drugs, including corticosteroids like betamethasone. wikipedia.orgnih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, conjugates the drug with glucuronic acid, rendering it more water-soluble and facilitating its excretion. wikipedia.orgontosight.ai To fully understand the pharmacokinetic profile of betamethasone, it is necessary not only to measure the parent drug but also its major metabolites, such as Betamethasone beta-D-glucuronide.

The development of robust analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the availability of pure, authenticated reference standards. researchgate.netnih.govscispace.com The synthesis of Betamethasone beta-D-glucuronide allows for:

Method Validation: Establishing the specificity, sensitivity, accuracy, and precision of assays designed to measure betamethasone metabolites in samples like plasma, urine, or tissue homogenates. researchgate.net

Accurate Quantification: By using the glucuronide standard to create a calibration curve, researchers can directly and accurately quantify its concentration in biological samples, rather than relying on indirect methods like enzymatic hydrolysis which can be incomplete or introduce variability. scispace.com

Metabolic Phenotyping: Studying the formation of Betamethasone beta-D-glucuronide in vitro using human liver microsomes or recombinant UGT enzymes helps identify the specific UGT isoforms responsible for its metabolism. This is a critical step in predicting potential drug-drug interactions. youtube.com

Without such a reference standard, distinguishing between different isomers or accurately assessing the extent of glucuronidation would be exceedingly difficult, hindering regulatory approval and clinical application.

Prodrug Design Strategies Utilizing Glucuronidation for Targeted Delivery

The inherent biological process of glucuronidation has been ingeniously co-opted for strategic drug delivery, particularly in the design of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. nih.gov Attaching a glucuronic acid moiety to a drug creates a hydrophilic, often inactive, prodrug that can be targeted to specific tissues where enzymatic cleavage occurs. researchgate.netresearchgate.netrsc.org

One of the most successful applications of glucuronide prodrug technology is in targeting drugs to the colon. nih.govualberta.cabac-lac.gc.ca The upper gastrointestinal (GI) tract has very low levels of the enzyme β-glucuronidase. In contrast, the colon is densely populated with anaerobic bacteria that produce a high concentration of β-glucuronidase. ualberta.cabac-lac.gc.ca

This enzymatic difference forms the basis for colon-specific delivery:

A potent drug, such as a corticosteroid, is chemically linked to glucuronic acid, forming a glucuronide prodrug (e.g., Dexamethasone-β-D-glucuronide). ualberta.ca

This prodrug is large and hydrophilic, which prevents its absorption in the stomach and small intestine. plos.org

Upon reaching the colon, the abundant bacterial β-glucuronidases cleave the glycosidic bond, releasing the active corticosteroid directly at the site of inflammation. ualberta.cabac-lac.gc.ca

This strategy is highly advantageous for treating local colonic diseases like ulcerative colitis and Crohn's disease. nih.gov By delivering the drug directly to the target site, systemic exposure and the associated side effects of corticosteroids are significantly reduced. ualberta.canih.gov Studies with glucuronide prodrugs of other corticosteroids, such as dexamethasone (B1670325) and budesonide, have demonstrated the preclinical efficacy of this approach in animal models of colitis. ualberta.ca

The principle of enzyme-activated glucuronide prodrugs extends beyond colon-specific delivery and is a significant area of cancer research. researchgate.netrsc.org Strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) leverage the same concept in a more targeted fashion. researchgate.netmdpi.com

ADEPT: In this approach, an antibody that specifically recognizes a tumor-associated antigen is linked to the β-glucuronidase enzyme. This antibody-enzyme conjugate is administered to the patient and localizes at the tumor site. Subsequently, a non-toxic glucuronide prodrug of a potent anticancer agent is administered systemically. The enzyme, now concentrated at the tumor, cleaves the prodrug, releasing the highly cytotoxic agent only in the vicinity of the cancer cells, thereby sparing healthy tissues. researchgate.netnih.gov

GDEPT: This method involves delivering the gene for β-glucuronidase directly to tumor cells, causing them to express the enzyme. The subsequent administration of a glucuronide prodrug leads to its selective activation within the tumor. researchgate.netmdpi.com

Glucuronide prodrugs are well-suited for these systems because their high hydrophilicity prevents them from easily entering cells on their own, making them non-toxic until activated by the targeted extracellular enzyme. researchgate.net

Contribution to Understanding Drug-Drug Interactions Involving UGTs and Glucuronide Transporters

The study of Betamethasone beta-D-glucuronide formation and transport provides valuable information for understanding and predicting drug-drug interactions (DDIs). nih.gov Since glucuronidation is a major clearance pathway for many drugs, interference with this process can have significant clinical consequences. ebmconsult.comdrugbank.com

DDIs involving UGT enzymes can occur through two primary mechanisms:

Inhibition: When two drugs are co-administered and both are substrates for the same UGT isoform, they can compete for the enzyme, slowing the metabolism of one or both drugs. Furthermore, some drugs can be direct inhibitors of UGT enzymes. For example, if betamethasone is metabolized by UGT1A9, co-administration of a known UGT1A9 inhibitor could decrease the formation of Betamethasone beta-D-glucuronide, leading to elevated levels of active betamethasone and a higher risk of systemic side effects. nih.govresearchgate.net

Induction: Some drugs can increase the expression of UGT enzymes. If a patient taking betamethasone starts a new medication that induces the UGT isoform responsible for its glucuronidation, the metabolism of betamethasone would accelerate. This would lead to lower levels of the active drug, potentially resulting in a loss of therapeutic efficacy. nih.gov

Furthermore, the disposition of the formed glucuronide metabolite is often dependent on drug transporters, such as the Multidrug Resistance-Associated Proteins (MRPs) and Organic Anion Transporters (OATs), which actively pump the glucuronide out of the cell for elimination. nih.gov Inhibition of these transporters by another drug can lead to an intracellular accumulation of the glucuronide, which in some cases can be problematic or alter the drug's disposition. Understanding the interplay between UGT metabolism and transporter efflux is a critical area of modern pharmacology. nih.gov

Development of Analytical Biomarkers Based on Glucuronide Conjugates

Glucuronide conjugates are excellent candidates for use as analytical biomarkers for drug exposure and metabolism. nih.govacs.org Because they are often the primary metabolites and are readily excreted in urine, their measurement can provide a non-invasive window into a drug's behavior in the body. nih.gov

The quantification of Betamethasone beta-D-glucuronide in urine can serve as a direct and unambiguous biomarker of betamethasone exposure and its metabolic clearance rate. nih.govscience.gov This is particularly useful in:

Clinical Trials: To assess patient compliance and study pharmacokinetic variability among individuals.

Doping Control: In sports, detecting synthetic corticosteroids and their specific metabolites, like glucuronides, is standard practice.

Toxicology: Quantifying glucuronide metabolites helps in understanding the detoxification pathways of xenobiotics. scispace.com

Wastewater-Based Epidemiology (WBE): The analysis of drug metabolites in wastewater can provide objective, near real-time data on the consumption of various substances within a community. Detecting stable glucuronide conjugates is key to this approach as they are direct indicators of human consumption. nih.gov

Recent advances in analytical chemistry allow for the direct measurement of these conjugates, providing more accurate data than older methods that required enzymatic cleavage prior to analysis. nih.govbenthamdirect.com

Investigating Glucuronidation in the Context of Steroid Hormone Regulation and Homeostasis

The UGT enzyme system does not only metabolize drugs but plays a fundamental role in maintaining the body's natural hormonal balance. cas.czresearchgate.netnih.gov Endogenous steroid hormones, including glucocorticoids (like cortisol), mineralocorticoids, androgens, and estrogens, are all substrates for UGT enzymes. wikipedia.orgoup.com Glucuronidation is a key step in their inactivation and elimination, thereby regulating the levels of active hormones in various tissues. cas.czresearchgate.net

Studying the glucuronidation of a synthetic steroid like betamethasone offers valuable insights into this essential physiological process. By identifying which UGT isoforms (e.g., UGT2B7, UGT1A1) metabolize betamethasone, researchers can better understand the substrate specificities of these enzymes. ebmconsult.comfrontiersin.org This knowledge is critical because:

It helps predict how therapeutic corticosteroids might interfere with the metabolism of endogenous hormones.

It illuminates how genetic variations (polymorphisms) in UGT genes, which can alter enzyme activity, might affect both drug response and an individual's natural steroid profile. ebmconsult.comnih.gov

It can shed light on disease states where steroid hormone levels are dysregulated. For instance, some steroid glucuronides themselves have been found to possess biological activity, challenging the long-held view that glucuronidation is purely an inactivation step. nih.gov

Therefore, Betamethasone beta-D-glucuronide is not just a drug metabolite but also a probe for exploring the complex and vital system of steroid hormone homeostasis.

Compound Reference Table

Q & A

Q. What are the common synthetic routes for Betamethasone beta-D-Glucuronide, and what challenges arise during conjugation?

Betamethasone beta-D-glucuronide is synthesized via glucuronidation, typically using phase-transfer catalysis (PTC) in biphasic systems (e.g., methylene chloride/water). A key challenge is avoiding degradation of the steroid backbone during conjugation. For example, indoxyl-glucuronide synthesis requires protecting groups (e.g., acetylated glucuronic acid derivatives) to prevent oxidation of sensitive hydroxyl groups . Alternative methods like SnCl₄-promoted glycosidation-anomerisation may improve stereochemical control for beta-linkage formation .

Q. How is Betamethasone beta-D-Glucuronide quantified in biological matrices, and what validation parameters are critical?

Quantification relies on HPLC-MS/MS with deuterated internal standards (e.g., 4-Hydroxy Duloxetine-d6 beta-D-Glucuronide ) to correct for matrix effects. Fluorometric assays using β-glucuronidase substrates (e.g., phenolphthalein glucuronide) are also employed, requiring validation of limits of detection (LOD < 0.1 ng/mL), linearity (R² > 0.99), and inter-day precision (±15% CV) .

Advanced Research Questions

Q. How can low synthetic yields of Betamethasone beta-D-Glucuronide be optimized in large-scale preparations?

Low yields often stem from incomplete glucuronidation or competing hydrolysis. Strategies include:

- Catalyst optimization : Tetra-n-butylammonium hydrogen sulfate (0.1–1.5 mmol) enhances phase transfer in biphasic systems .